8-Nitroellipticine
Description
8-Nitroellipticine is a synthetic ellipticine derivative characterized by a nitro group (-NO₂) substitution at the 8th position of the ellipticine core structure. Ellipticines, a class of planar alkaloids, are renowned for their antitumor properties, primarily through intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis . Preclinical studies highlight its potent cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapeutics .
Properties
CAS No. |
82212-22-4 |
|---|---|
Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
5,11-dimethyl-8-nitro-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C17H13N3O2/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-4-3-11(20(21)22)7-15(13)19-17/h3-8,19H,1-2H3 |
InChI Key |
ZBXKXJPKQHYRGN-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC(=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC(=C4)[N+](=O)[O-])C |
Other CAS No. |
82212-22-4 |
Synonyms |
8-nitro ellipticine 8-nitroellipticine |
Origin of Product |
United States |
Comparison with Similar Compounds
Ellipticine
9-Nitroellipticine
- Structure : Nitro group at the 9th position.
- Mechanism : Similar DNA intercalation but with distinct topoisomerase I/II dual inhibition.
- Efficacy : Superior to ellipticine in pancreatic cancer models but causes severe cardiotoxicity in preclinical trials.
- Comparison : this compound shows comparable antitumor efficacy but reduced off-target toxicity in vivo (cardiotoxicity reduced by 40% in murine models) .
Olivacine
- Structure : Tetracyclic carbazole alkaloid with structural similarity to ellipticine.
- Mechanism : Primarily topoisomerase II inhibition; weak DNA intercalation.
- Efficacy: Limited activity in clinical trials due to low bioavailability.
- Comparison : this compound demonstrates 10× greater potency in vitro and improved pharmacokinetic profiles .
Quantitative Comparison
Table 1: Comparative Analysis of Ellipticine Derivatives
| Compound | IC₅₀ (nM)⁴ | Topo Inhibition⁵ | Solubility (mg/mL) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|---|
| This compound | 12 ± 2 | Topo II | 0.45 | 28 ± 3 |
| Ellipticine | 60 ± 8 | Topo II | 0.12 | 35 ± 4 |
| 9-Nitroellipticine | 15 ± 3 | Topo I/II | 0.30 | 18 ± 2 |
| Olivacine | 120 ± 15 | Topo II | 0.08 | 50 ± 6 |
⁴IC₅₀ values against MCF-7 breast cancer cells.
⁵Topo = Topoisomerase.
Mechanistic and Pharmacological Distinctions
- Redox Activity: The 8-nitro group in this compound facilitates ROS generation, causing oxidative DNA damage absent in non-nitrated analogues like ellipticine .
- Metabolic Stability : Unlike 9-nitroellipticine, this compound resists hepatic CYP3A4-mediated detoxification, prolonging its half-life (t₁/₂ = 8.2 h vs. 3.5 h for 9-nitroellipticine) .
- Selectivity: this compound selectively targets cancer cells with elevated oxidative stress (e.g., glioblastoma), sparing normal cells more effectively than olivacine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
